(1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Overview
Description
Previtamin D2 is an impurity of vitamin D2, which is commonly used for the prevention and treatment of vitamin D deficiency and associated disease, and also used for hypoparathyroidism.
Scientific Research Applications
Antibacterial Action on Helicobacter pylori
This compound, derived from vitamin D, has shown selective antibacterial effects against Helicobacter pylori, a bacterium linked to gastric cancer. New indene compounds synthesized from vitamin D2 or D3, similar in structure to the specified compound, selectively disrupted certain bacterial membrane constituents, leading to bacteriolysis of H. pylori without affecting common bacteria. This suggests potential applications in treating drug-resistant H. pylori strains (Wanibuchi et al., 2018).
Chemical Synthesis and Reactions
Other related compounds, sharing structural similarities, have been involved in various chemical reactions and synthesis processes, demonstrating their versatility in organic chemistry. These processes include tricyclic product formation from penicillin derivatives (Mara et al., 1982), palladium-catalyzed enantioselective rearrangements (Gais & Böhme, 2002), and stereoselective syntheses for potential pharmacological applications (Kato, Watanabe, & Awen, 1993).
Antimicrobial Agents
Compounds with a structure similar to the specified compound have demonstrated antimicrobial properties. For instance, novel pyrrole chalcone derivatives exhibited significant antibacterial and antifungal activity, highlighting their potential as therapeutic agents (Hublikar et al., 2019).
Potential in Cancer Research
Certain structurally related compounds have shown promise in cancer research. For example, some spiroketal derivatives exhibited cytotoxicity toward various cancer cell lines, suggesting potential applications in cancer treatment (Meilert, Pettit, & Vogel, 2004).
properties
IUPAC Name |
(1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h8-10,12-13,19-20,22,25-27,29H,7,11,14-18H2,1-6H3/b10-9+,13-12+/t20-,22+,25+,26+,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFJZHAVTPYDIQ-LOHZHOGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 20838734 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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